(R)-Ramelteon
Overview
Description
Ramelteon (brand name Rozerem) is a novel hypnotic drug developed by Takeda Pharmaceuticals that is used to treat insomnia. It is a melatonin receptor agonist, meaning that it binds to and activates melatonin receptors in the brain. This drug was approved by the United States Food and Drug Administration (FDA) in 2005 and is now widely used to treat insomnia.
Scientific Research Applications
Pharmacological Properties
(R)-Ramelteon, known for its efficacy in treating sleep disorders, is an orally active, highly selective melatonin MT1/MT2 receptor agonist. Unlike sedative hypnotics that target GABAA receptor complexes, ramelteon's mechanism of action is unique, acting on melatonin receptors primarily located in the suprachiasmatic nucleus, the body's "master clock" (Miyamoto, 2009). This distinct action mechanism classifies it as a chronohypnotic, offering an alternative treatment option for insomnia.
Neurochemical Characteristics
Ramelteon's neurochemical profile is defined by its high affinity for human MT1 and MT2 receptors, significantly higher than that of melatonin. It demonstrates no measurable affinity for other receptors or impact on various enzymes, underlining its specificity as a melatonin receptor agonist. This specificity plays a crucial role in its pharmacological effects, including its potential for treating insomnia (Kato et al., 2005).
Applications in Sleep Disorders
Treatment of Insomnia : Clinical trials have shown that ramelteon is effective in reducing sleep latency and improving sleep quality in adults with insomnia. It is particularly beneficial in addressing sleep-onset difficulties and has shown promise in maintaining sleep without the common adverse effects associated with other hypnotics (Sateia et al., 2008).
Sleep Disturbance after Traumatic Brain Injury : A study demonstrated the effectiveness of ramelteon in treating sleep disturbances in individuals with traumatic brain injury (TBI), noting improvements in total sleep time and cognitive functioning, particularly executive functioning (Lequerica et al., 2015).
Effects on Circadian Rhythms
Ramelteon shows potential in treating circadian rhythm sleep disorders. It has been observed to facilitate the reentrainment of circadian rhythms after a phase advance, suggesting its usefulness in conditions where circadian rhythms are disrupted, such as jet lag or shift work sleep disorder (Hirai et al., 2005).
Other Potential Applications
Counteracting Metabolic Side Effects : Preliminary evidence suggests that melatonin agonists like ramelteon may attenuate metabolic side effects in psychiatric populations treated with atypical antipsychotics, indicating a broader scope of potential therapeutic applications beyond sleep disorders (Wang et al., 2016).
Cerebral Protection after Traumatic Brain Injury : Ramelteon, through its activation of melatonin receptors, has shown potential in providing cerebral protection after TBI by mitigating oxidative stress and inflammation, suggesting its utility in neuroprotective strategies (Wang et al., 2019).
properties
IUPAC Name |
N-[2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144565 | |
Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ramelteon | |
CAS RN |
196597-27-0 | |
Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramelteon, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAMELTEON, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PEQ72LZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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